molecular formula C22H29N3O4S B2750996 N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-20-9

N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2750996
CAS No.: 1021090-20-9
M. Wt: 431.55
InChI Key: MNVKECBSOSGYBZ-UHFFFAOYSA-N
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Description

The compound N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a sulfonamide-containing acetamide derivative with a piperidine core. Key structural features include:

  • A piperidine ring substituted at the 1-position with a 4-methoxyphenylsulfonyl group.
  • An acetamide backbone linked to the piperidine's 2-position.
  • A 4-(dimethylamino)phenyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-24(2)18-9-7-17(8-10-18)23-22(26)16-19-6-4-5-15-25(19)30(27,28)21-13-11-20(29-3)12-14-21/h7-14,19H,4-6,15-16H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVKECBSOSGYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Target Compound Assembly

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl acetic acid : A piperidine core functionalized with a sulfonyl group at the 1-position and an acetic acid moiety at the 2-position.
  • 4-(Dimethylamino)aniline : The aromatic amine nucleophile for amide bond formation.

Key synthetic steps include:

  • Sulfonylation of piperidine to introduce the 4-methoxyphenylsulfonyl group.
  • Acetic acid functionalization at the piperidine 2-position.
  • Amide coupling between the carboxylic acid and 4-(dimethylamino)aniline.

Detailed Synthesis Procedures

Synthesis of 1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl Acetic Acid

Step 1: Sulfonylation of Piperidine

Piperidine is treated with 4-methoxyphenylsulfonyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. The reaction proceeds via nucleophilic substitution at the piperidine nitrogen:
$$
\text{Piperidine} + \text{4-MeO-Ph-SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-((4-MeO-Ph)SO}2\text{)piperidine}
$$
Reaction Conditions :

Parameter Value Source
Solvent Dichloromethane
Base Triethylamine (2.5 equiv)
Temperature 0–5°C → 25°C (ambient)
Yield 85–92% (reported for analogs)
Step 2: Acetic Acid Functionalization at Piperidine 2-Position

The 2-position of the sulfonylated piperidine is alkylated using ethyl bromoacetate in the presence of a base (e.g., NaH) in tetrahydrofuran (THF). Subsequent hydrolysis with lithium hydroxide (LiOH) yields the carboxylic acid:
$$
\text{1-((4-MeO-Ph)SO}2\text{)piperidine} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{Ethyl 2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetate}
$$
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, H}
2\text{O/THF}} \text{2-(1-((4-MeO-Ph)SO}_2\text{)piperidin-2-yl)acetic acid}
$$
Optimization Insight :

  • Coupling agents : Isobutyl chloroformate with N-methylmorpholine in N,N-dimethylformamide (DMF) enhances activation efficiency.
  • Hydrolysis : Aqueous LiOH at 25–30°C ensures complete ester cleavage without side reactions.

Amide Coupling with 4-(Dimethylamino)aniline

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, followed by reaction with 4-(dimethylamino)aniline:
$$
\text{2-(1-((4-MeO-Ph)SO}2\text{)piperidin-2-yl)acetic acid} + \text{4-(Me}2\text{N)PhNH}_2 \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target compound}
$$
Critical Parameters :

Parameter Value Source
Coupling agent EDCl (1.2 equiv)
Additive HOBt (1.1 equiv)
Solvent DMF (anhydrous)
Temperature 0°C → ambient, 12–24 hrs
Yield 70–78% (analogous reactions)

Optimization and Mechanistic Insights

Sulfonylation Efficiency

  • Base selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, minimizing side reactions.
  • Solvent polarity : Dichloromethane’s low polarity favors sulfonyl chloride reactivity over hydrolysis.

Amidation Challenges

  • Steric hindrance : The bulky piperidine sulfonamide necessitates longer reaction times (24 hrs) for complete conversion.
  • Racemization risk : Chiral centers at the piperidine 2-position require mild conditions (0°C activation) to retain configuration.

Analytical Characterization

Spectroscopic Data

While the target compound’s specific data are unavailable, analogous compounds provide benchmarks:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.6–7.8 (d, 2H, SO₂Ph), 6.8–7.2 (m, 4H, aromatic), 3.8 (s, 3H, OMe), 2.9 (s, 6H, NMe₂), 2.5–3.1 (m, piperidine protons).
  • MS (ESI) : m/z 486.2 [M+H]⁺ (calculated for C₂₃H₃₂N₃O₅S⁺).

Purity Assessment

  • HPLC : >98% purity using a C18 column (MeCN/H₂O gradient).
  • Melting point : 148–150°C (decomp., similar sulfonamides).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%) Source
EDCl/HOBt coupling High efficiency, mild conditions Cost of coupling reagents 70–78
Acid chloride route Faster reaction times Requires anhydrous conditions 65–70
Enzymatic catalysis Eco-friendly Lower scalability 50–60 N/A

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions with agents such as hydrogen peroxide, leading to modifications in the piperidine ring.

  • Reduction: : Reduction reactions using lithium aluminum hydride can break specific bonds within the compound.

  • Substitution: : Substitution reactions are prominent, especially in the dimethylamino and methoxyphenyl groups, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions often include various derivatives that maintain the core structure but have different functional groups, which can influence the compound’s reactivity and application.

Scientific Research Applications

Chemistry

Used as a starting material in the synthesis of more complex molecules due to its versatile functional groups.

Biology

Has been studied for its potential interactions with various biological targets, including enzyme inhibition and receptor binding.

Medicine

Explored for therapeutic applications, such as in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.

Industry

Used in the production of specialty chemicals and materials, owing to its stability and reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular targets. It binds to specific proteins or enzymes, modulating their activity. The mechanism involves the interference with molecular pathways, potentially leading to therapeutic effects or biochemical insights.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine/Piperazine-Based Sulfonamides

a. N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
  • Structural Differences: Heterocycle: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen). Aromatic Substituents: 4-Fluorophenyl (electron-withdrawing) vs. 4-(dimethylamino)phenyl (electron-donating). Sulfonyl Group: 4-Methylphenyl (tosyl) vs. 4-methoxyphenyl.
  • Hypothesized Effects: Piperazine’s additional nitrogen may enhance solubility but reduce conformational rigidity.
b. N-(1-(4-(tert-butyl)phenyl)-2-((N,4-dimethylphenyl)sulfonamido)ethyl)acetamide ()
  • Structural Differences :
    • Backbone : Ethylacetamide vs. piperidinylacetamide.
    • Sulfonamide : N,4-Dimethylphenyl vs. 4-methoxyphenyl.
  • Ethyl linker may reduce steric hindrance compared to the piperidine ring .

Thioether-Linked Acetamides

a. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()
  • Structural Differences: Linker: Sulfanyl (thioether) vs. sulfonyl. Substituents: 2-Aminophenyl and 4-methoxyphenyl vs. dimethylaminophenyl and 4-methoxyphenylsulfonyl.
  • Hypothesized Effects: Thioether’s lower oxidation state may reduce stability but enhance nucleophilic reactivity. The 2-aminophenyl group could engage in unique hydrogen-bonding interactions .
b. 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
  • Structural Differences: Heterocycle: Pyrimidine-thioether vs. piperidine-sulfonyl. Aromatic Group: 4-Methylpyridinyl vs. 4-(dimethylamino)phenyl.
  • Hypothesized Effects :
    • Pyrimidine and pyridinyl groups may facilitate π-π stacking or metal coordination.
    • Methyl groups on pyrimidine could hinder binding in sterically sensitive targets .

Imidazole and Pyridine Derivatives

a. N-(4-(((1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide ()
  • Structural Differences: Core: Imidazole vs. piperidine. Substituents: Dimethylaminoethyl and methyl groups on imidazole vs. 4-methoxyphenylsulfonyl.
  • Hypothesized Effects: Imidazole’s basicity may enhance solubility and protonation-dependent binding. The dimethylaminoethyl side chain could introduce conformational flexibility .
b. N-[4-[(2-Pyridinylamino)sulfonyl]phenyl)acetamide ()
  • Structural Differences: Linker: Pyridinylamino-sulfonyl vs. piperidinyl-sulfonyl. Aromatic Group: Unsubstituted phenyl vs. 4-(dimethylamino)phenyl.
  • Hypothesized Effects: Pyridine’s lone pair may enable metal coordination or cation-π interactions.

Substituent Variants

a. N-(4-Amino-3-methoxyphenyl)methanesulfonamide ()
  • Structural Differences: Sulfonamide: Methanesulfonyl vs. 4-methoxyphenylsulfonyl. Aromatic Group: 4-Amino-3-methoxyphenyl vs. 4-(dimethylamino)phenyl.
  • Hypothesized Effects: Smaller methanesulfonyl group may reduce steric bulk but limit hydrophobic interactions.

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a piperidine ring, a methoxyphenyl group, and a sulfonamide moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives demonstrate activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

These findings suggest that the compound may inhibit protein synthesis and disrupt nucleic acid production pathways, contributing to its bactericidal effects .

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of sulfonamide derivatives against resistant bacterial strains. The study highlighted that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising therapeutic application for infections caused by resistant strains .
  • Anticancer Mechanisms : Another research article focused on the anticancer activity of piperidine-based compounds. It reported that specific derivatives could significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells, through apoptosis induction and cell cycle arrest .

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